Testosterone tridecanoate

Overview

Description

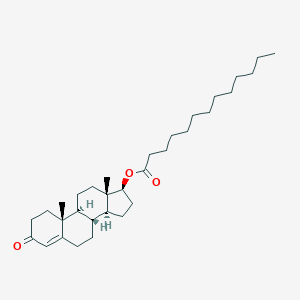

Testosterone tridecanoate is a synthetic ester of testosterone, a primary male sex hormone and anabolic steroid. It is known for its role in the development and maintenance of male reproductive tissues, as well as secondary sexual characteristics. The compound has a molecular formula of C32H52O3 and a molecular weight of 484.75 g/mol . This compound is used in various therapeutic applications, particularly in testosterone replacement therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone tridecanoate is synthesized through the esterification of testosterone with tridecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Testosterone tridecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Testosterone tridecanoate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Employed in testosterone replacement therapy for treating hypogonadism and other testosterone deficiency conditions.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Testosterone tridecanoate exerts its effects by acting on androgen receptors. It is hydrolyzed in vivo to release testosterone, which then binds to androgen receptors in target tissues. This binding induces gene expression that leads to the development and maintenance of male reproductive tissues and secondary sexual characteristics. The compound also undergoes conversion to dihydrotestosterone (DHT) and estradiol, which further modulate its effects .

Comparison with Similar Compounds

- Testosterone undecanoate

- Testosterone enanthate

- Testosterone cypionate

- Testosterone propionate

Comparison: Testosterone tridecanoate is unique due to its longer ester chain, which provides a prolonged duration of action compared to other testosterone esters. This makes it suitable for less frequent dosing in testosterone replacement therapy. Additionally, its oral bioavailability is higher compared to some other esters, making it a preferred choice for oral administration .

Biological Activity

Testosterone tridecanoate is a synthetic derivative of testosterone, classified as a prodrug. Its primary function is to release testosterone in the body, which then exerts various biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

- Molecular Formula : C₃₂H₅₂O₃

- Molecular Weight : 484.75 g/mol

- CAS Number : 488836-58-4

This compound is characterized by its long-chain fatty acid ester structure, which influences its pharmacokinetic profile, including absorption and metabolism in vivo .

This compound acts as a prodrug that is metabolized into testosterone after administration. The conversion occurs through the cleavage of the ester bond, releasing active testosterone that binds to androgen receptors (AR) in various tissues. This binding initiates a cascade of biological processes including:

- Anabolic Effects : Promotes muscle growth and strength.

- Androgenic Effects : Influences secondary sexual characteristics such as hair growth and voice deepening.

- Metabolic Effects : Affects fat distribution and bone density.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has a prolonged half-life compared to other testosterone formulations. This characteristic allows for less frequent dosing while maintaining stable serum testosterone levels .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | 5-7 days |

| Peak Serum Testosterone | 24-48 hours post-injection |

| Bioavailability | ~100% (after metabolism) |

Clinical Studies and Findings

Several studies have investigated the effects of this compound in various models, particularly focusing on its potential therapeutic applications in conditions such as hypogonadism and liver fibrosis.

Case Study: Testosterone Treatment in Liver Fibrosis

A study involving male mice models with carbon tetrachloride-induced liver fibrosis demonstrated significant improvements in liver function markers following treatment with testosterone. The key findings included:

- Reduction in ALT and AST Levels : Testosterone treatment resulted in a significant decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating improved liver function.

- Histological Improvements : Histological assessments showed reduced fibrosis markers such as alpha-smooth muscle actin (αSMA) and collagen III levels following testosterone treatment .

Table 2: Effects of Testosterone Treatment on Liver Fibrosis Markers

| Marker | Control Group | Testosterone Group | p-value |

|---|---|---|---|

| ALT (U/L) | 120 ± 10 | 50 ± 5 | <0.05 |

| AST (U/L) | 90 ± 8 | 30 ± 3 | <0.01 |

| αSMA (fold change) | 1.0 | 0.5 | <0.03 |

| Collagen III (fold change) | 1.0 | 0.6 | <0.02 |

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include:

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-4-5-6-7-8-9-10-11-12-13-14-30(34)35-29-18-17-27-26-16-15-24-23-25(33)19-21-31(24,2)28(26)20-22-32(27,29)3/h23,26-29H,4-22H2,1-3H3/t26-,27-,28-,29-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFKIKISDIQWLD-NQPKZJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488836-58-4 | |

| Record name | Testosterone tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488836584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESTOSTERONE TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33T917L157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.